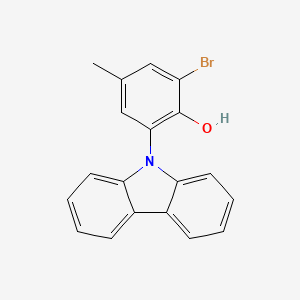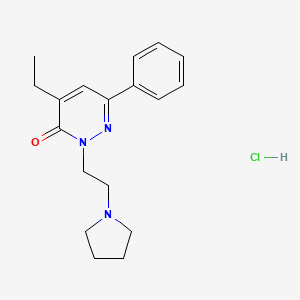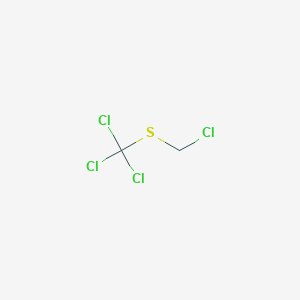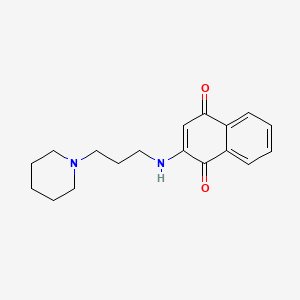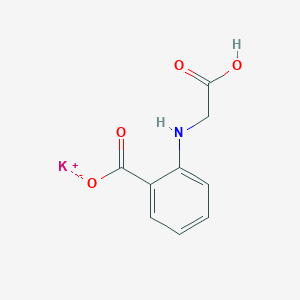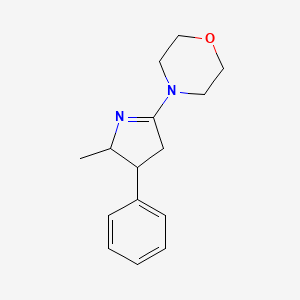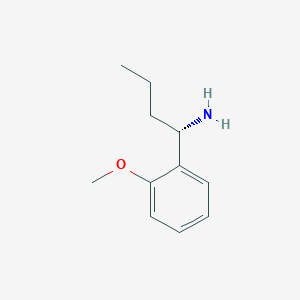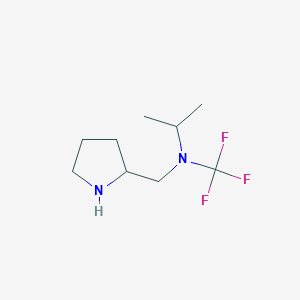
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amine Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine can be used in the production of specialty chemicals, materials, and polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
N-(pyrrolidin-2-ylmethyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)propan-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a butan-2-amine backbone.
Uniqueness: N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H17F3N2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)6-8-4-3-5-13-8/h7-8,13H,3-6H2,1-2H3 |
Clave InChI |
YGYDUTIXWNMDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1CCCN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


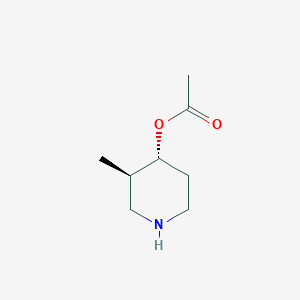
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
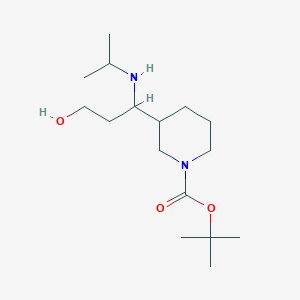
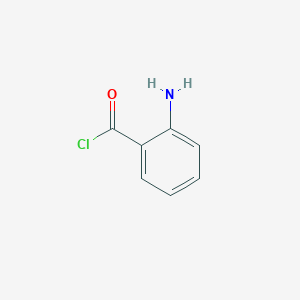
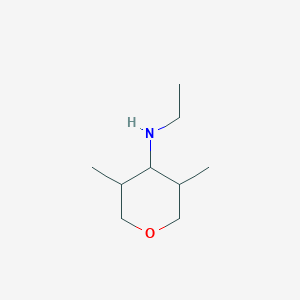
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
